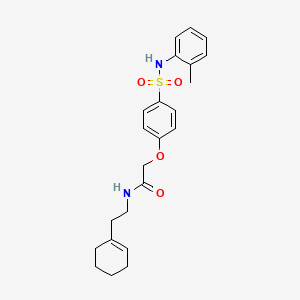
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as CHEE-SA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. CHEE-SA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may also inhibit the activity of COX-2 and iNOS, enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce pain behavior in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its ability to reduce inflammation and pain behavior in animal models. This makes it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to investigate the potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide as a therapeutic agent for the treatment of inflammatory and pain disorders in humans. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. Additionally, future research could focus on improving the pharmacokinetic properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, such as its solubility and bioavailability, to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid with cyclohexene in the presence of triethylamine and 1,4-dioxane. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is approximately 60%.
Aplicaciones Científicas De Investigación
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to reduce pain behavior in animal models of acute and chronic pain.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h5-8,10-14,25H,2-4,9,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYUQJOAVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

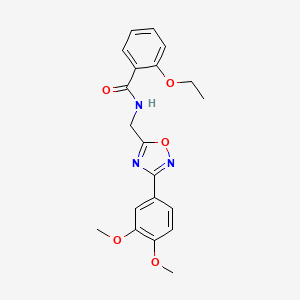

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)
![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)
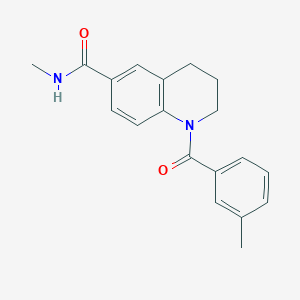

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
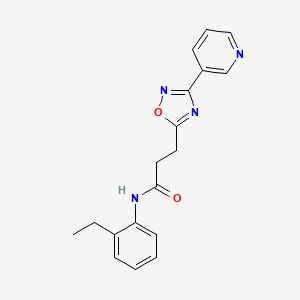

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
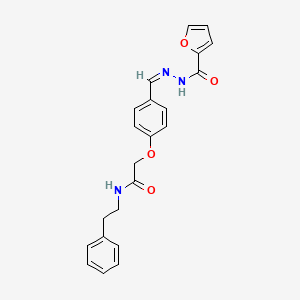
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)